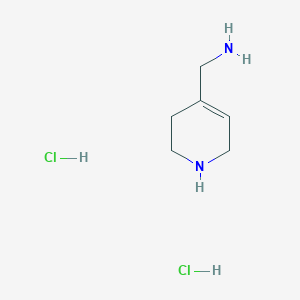

(1,2,3,6-Tetrahydropyridin-4-yl)methanamine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1,2,3,6-Tetrahydropyridin-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C6H12N2.2HCl. It is commonly used in scientific research due to its versatile properties and applications in various fields such as chemistry, biology, and medicine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (1,2,3,6-Tetrahydropyridin-4-yl)methanamine dihydrochloride typically involves the reduction of pyridine derivatives. One common method includes the hydrogenation of pyridine in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually crystallized and purified through recrystallization techniques .

Análisis De Reacciones Químicas

Types of Reactions: (1,2,3,6-Tetrahydropyridin-4-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

Reduction: It can be reduced further to form more saturated amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C is commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed:

Oxidation: Pyridine derivatives.

Reduction: Saturated amine derivatives.

Substitution: Various substituted amine compounds.

Aplicaciones Científicas De Investigación

(1,2,3,6-Tetrahydropyridin-4-yl)methanamine dihydrochloride is utilized in a wide range of scientific research applications:

Chemistry: It serves as a building block in organic synthesis and is used in the preparation of various heterocyclic compounds.

Biology: The compound is used in the study of neurotransmitter systems and receptor binding assays.

Medicine: It is investigated for its potential therapeutic effects in neurological disorders.

Industry: The compound is used in the synthesis of pharmaceuticals and agrochemicals

Mecanismo De Acción

The mechanism of action of (1,2,3,6-Tetrahydropyridin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter receptors, particularly those involved in the dopaminergic system. The compound can modulate receptor activity, leading to changes in neurotransmitter release and uptake .

Comparación Con Compuestos Similares

(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine: This compound has a benzyl group attached to the nitrogen atom, which alters its chemical properties and applications.

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects, MPTP is used in research to model Parkinson’s disease.

Uniqueness: (1,2,3,6-Tetrahydropyridin-4-yl)methanamine dihydrochloride is unique due to its specific interaction with neurotransmitter receptors and its versatile applications in various fields of research. Its ability to undergo multiple types of chemical reactions also adds to its uniqueness .

Actividad Biológica

(1,2,3,6-Tetrahydropyridin-4-yl)methanamine dihydrochloride is a compound that has garnered attention in various fields of scientific research due to its potential biological activities. This article explores the compound's synthesis, mechanism of action, and biological effects, supported by relevant studies and data.

The compound has the molecular formula C6H12N2·2HCl and a molecular weight of 185.1 g/mol. It is typically synthesized through the hydrogenation of pyridine derivatives using catalysts such as palladium on carbon (Pd/C) under controlled conditions . The compound's structure allows it to undergo various chemical reactions, including oxidation and substitution, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It modulates dopaminergic receptors and has been studied for its effects on neurotransmitter release and uptake. This interaction suggests potential therapeutic applications in neurological disorders .

Neuropharmacological Effects

Research indicates that this compound exhibits neuroprotective properties. It has been shown to influence serotonin 5-HT1A receptors significantly. A study highlighted that derivatives of this compound displayed biased agonism for ERK1/2 phosphorylation pathways, which are critical in regulating mood and anxiety .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects against tumor cells by inducing apoptosis. This suggests that modifications to the tetrahydropyridine structure could enhance its efficacy against cancer cells .

Case Studies

Study 1: Neuroprotective Effects

In a study assessing the neuroprotective effects of this compound on PC12 cells under hypoxic conditions, it was found that the compound significantly increased cell viability and reduced oxidative stress markers. The mechanism was linked to the activation of the mTOR signaling pathway .

Study 2: Anticancer Activity

Another investigation focused on the anticancer activity of modified tetrahydropyridine derivatives against FaDu hypopharyngeal tumor cells. The results indicated that these compounds exhibited enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine | Neuroactive | Exhibits altered receptor binding profiles compared to the parent compound. |

| 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | Neurotoxic | Used as a model for Parkinson’s disease but shows detrimental effects on dopaminergic neurons. |

Propiedades

IUPAC Name |

1,2,3,6-tetrahydropyridin-4-ylmethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2.2ClH/c7-5-6-1-3-8-4-2-6;;/h1,8H,2-5,7H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCJNKPSMXDGQBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.